molecular formula C6H12N2O B6264964 2-[(but-3-en-1-yl)amino]acetamide CAS No. 1343125-75-6

2-[(but-3-en-1-yl)amino]acetamide

Cat. No. B6264964
CAS RN: 1343125-75-6
M. Wt: 128.2
InChI Key:
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Description

“2-[(but-3-en-1-yl)amino]acetamide” is a chemical compound that contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 primary amide (aliphatic), and 1 secondary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of “2-[(but-3-en-1-yl)amino]acetamide” includes a total of 20 bonds. These consist of 8 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 primary amide (aliphatic), and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(but-3-en-1-yl)amino]acetamide” are not detailed in the literature, cyanoacetamide derivatives, which are structurally similar, are known to be important precursors for heterocyclic synthesis .

Future Directions

While specific future directions for “2-[(but-3-en-1-yl)amino]acetamide” are not mentioned in the literature, similar compounds such as indole derivatives have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(but-3-en-1-yl)amino]acetamide involves the reaction of but-3-en-1-amine with chloroacetyl chloride followed by reduction of the resulting intermediate.", "Starting Materials": [ "But-3-en-1-amine", "Chloroacetyl chloride", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve but-3-en-1-amine in diethyl ether and add chloroacetyl chloride dropwise with stirring. Maintain the reaction mixture at room temperature for 2 hours.", "Step 2: Add methanol to the reaction mixture and cool it in an ice bath. Slowly add sodium borohydride with stirring until the reaction is complete.", "Step 3: Add hydrochloric acid dropwise to the reaction mixture until the pH is acidic. Extract the product with diethyl ether and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the crude product in methanol and add sodium hydroxide until the pH is basic. Filter the product and dry it under vacuum to obtain 2-[(but-3-en-1-yl)amino]acetamide." ] }

CAS RN

1343125-75-6

Product Name

2-[(but-3-en-1-yl)amino]acetamide

Molecular Formula

C6H12N2O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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